1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene is an organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, an iodine atom, a methoxy group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzyl chloride, iodobenzene, and methoxybenzene.
Reaction Conditions: The reaction typically involves the use of a catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3), under an inert atmosphere.
Synthetic Route: The reaction proceeds through a series of steps, including halogenation, alkylation, and methoxylation, to yield the desired product.
Analyse Chemischer Reaktionen
1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
Vergleich Mit ähnlichen Verbindungen
1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C17H19IO2 |
---|---|
Molekulargewicht |
382.23 g/mol |
IUPAC-Name |
1-[(4-ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C17H19IO2/c1-4-20-15-7-5-13(6-8-15)10-14-11-16(18)17(19-3)9-12(14)2/h5-9,11H,4,10H2,1-3H3 |
InChI-Schlüssel |
TYHZKGQLFQNYSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.